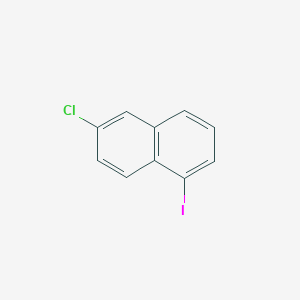
6-Chloro-1-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by iodine and chlorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the iodination of 6-chloronaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like triethylamine or potassium carbonate, are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 6-chloro-1-methoxynaphthalene when methoxide is the nucleophile.
Coupling Reactions: Products include various biaryl compounds, depending on the coupling partner used.
Scientific Research Applications
6-Chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-1-iodonaphthalene in chemical reactions involves the activation of the carbon-iodine bond, which can undergo oxidative addition to transition metal catalysts like palladium. This step is crucial in cross-coupling reactions, where the activated complex then reacts with other substrates to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
1-Iodonaphthalene: Similar structure but lacks the chlorine atom at position 6.
6-Bromo-1-iodonaphthalene: Similar structure with bromine instead of chlorine.
6-Fluoro-1-iodonaphthalene: Similar structure with fluorine instead of chlorine.
Uniqueness: 6-Chloro-1-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The chlorine atom can influence the electronic properties of the molecule, making it more reactive in certain substitution and coupling reactions compared to its analogs.
Properties
Molecular Formula |
C10H6ClI |
|---|---|
Molecular Weight |
288.51 g/mol |
IUPAC Name |
6-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
InChI Key |
FHSSEUFOTRLKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















